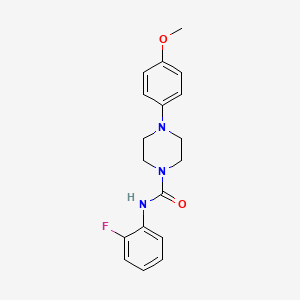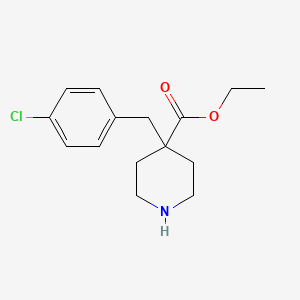![molecular formula C23H23N5O5 B5406855 3-[(4Z)-3-METHYL-4-{[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B5406855.png)
3-[(4Z)-3-METHYL-4-{[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4Z)-3-METHYL-4-{[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoic acid moiety, and a piperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4Z)-3-METHYL-4-{[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitrophenyl group, and the final coupling with benzoic acid. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and rigorous purification processes such as recrystallization, chromatography, and distillation to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
3-[(4Z)-3-METHYL-4-{[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce a nitro derivative.
Scientific Research Applications
3-[(4Z)-3-METHYL-4-{[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[(4Z)-3-METHYL-4-{[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4Z)-3-METHYL-4-{[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4Z)-3-methyl-4-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene]-5-oxopyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-15-19(22(29)27(24-15)18-5-3-4-17(14-18)23(30)31)12-16-6-7-20(21(13-16)28(32)33)26-10-8-25(2)9-11-26/h3-7,12-14H,8-11H2,1-2H3,(H,30,31)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUJIDCYWFMICR-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])C4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])C4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-6-methylpyrimidin-2-amine](/img/structure/B5406781.png)



![N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5406807.png)
![Ethyl 1-[4-(2-methoxyphenoxy)butyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5406812.png)
![N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide](/img/structure/B5406820.png)
![2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5406825.png)
![1-[(1-{[6-(3,5-dimethylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5406829.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5406839.png)
![4-hydroxy-1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5406846.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide](/img/structure/B5406857.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)
